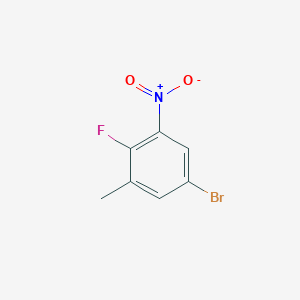

5-Bromo-2-fluoro-3-nitrotoluene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-fluoro-3-nitrotoluene is a chemical building block that is used as a research and speciality chemical . It has been shown to be useful in the synthesis of complex compounds, including pharmaceuticals and dyes .

Synthesis Analysis

A synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-3-nitrotoluene is similar to that of 2-Bromo-5-nitrotoluene, with an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da .Chemical Reactions Analysis

The nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent is a key step in the synthesis of 5-fluoro-2-nitrobenzotrifluoride . This reaction is fast and highly exothermic, with the reaction enthalpy ranging from -73 to -253 kJ/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-fluoro-3-nitrotoluene are similar to those of 5-Fluoro-2-nitrotoluene, with a refractive index of 1.527 and a density of 1.272 g/mL at 25 °C .Applications De Recherche Scientifique

Pharmaceutical Synthesis

5-Bromo-2-fluoro-3-nitrotoluene: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactive bromo and nitro groups make it a versatile precursor for constructing complex molecules, such as unsymmetrical dimethyl dinitro biphenyl via Ullmann reactions . Additionally, it can be transformed into intermediates for the synthesis of 10-methylfluoranthene, a compound with potential applications in medicinal chemistry .

Material Science

In material science, 5-Bromo-2-fluoro-3-nitrotoluene serves as a building block for creating novel materials. Its incorporation into polymers and small molecules can lead to the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics .

Chemical Synthesis

This compound plays a crucial role in multistep chemical syntheses. It can be used in Friedel-Crafts acylation reactions, followed by Clemmensen Reduction, to add propyl groups to benzene rings. This process is essential for creating complex organic molecules with specific functional groups .

Agriculture

While direct applications in agriculture are not well-documented, intermediates like 5-Bromo-2-fluoro-3-nitrotoluene are often used in the synthesis of compounds that could serve as precursors for agrochemicals. These include pesticides, herbicides, and fertilizers that help in crop protection and yield enhancement .

Environmental Studies

The role of 5-Bromo-2-fluoro-3-nitrotoluene in environmental studies includes its use as a standard in analytical methods to detect and quantify similar compounds in environmental samples. Its well-defined properties aid in understanding the behavior of nitroaromatic pollutants in the environment .

Analytical Chemistry

In analytical chemistry, 5-Bromo-2-fluoro-3-nitrotoluene is utilized for method development and calibration. Its distinct spectral properties are useful in NMR, HPLC, LC-MS, and UPLC, providing a benchmark for the analysis of related compounds .

Industrial Applications

Industrially, 5-Bromo-2-fluoro-3-nitrotoluene is involved in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity allows for the creation of a wide range of industrial products, contributing to sectors such as textiles, printing, and coatings .

Mécanisme D'action

Target of Action

It is known that such compounds are often used in organic synthesis, particularly in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds between two organic groups .

Mode of Action

In the context of Suzuki–Miyaura coupling, 5-Bromo-2-fluoro-3-nitrotoluene may interact with its targets through a series of steps. First, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Then, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-2-fluoro-3-nitrotoluene are likely related to its role in Suzuki–Miyaura coupling reactions . These reactions are widely applied in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics . The downstream effects of these reactions can be diverse, depending on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of 5-Bromo-2-fluoro-3-nitrotoluene’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura coupling reactions, the result of its action would be the formation of a new carbon-carbon bond, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-fluoro-3-nitrotoluene can be influenced by various environmental factors. For instance, the conditions under which Suzuki–Miyaura coupling reactions are performed can impact the yield and selectivity of the reaction . Factors such as temperature, solvent, and the presence of other reagents can all play a role.

Safety and Hazards

Orientations Futures

The continuous-flow synthesis strategy used in the production of 5-fluoro-2-nitrobenzotrifluoride would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration . This strategy could potentially be applied to the synthesis of 5-Bromo-2-fluoro-3-nitrotoluene in the future .

Propriétés

IUPAC Name |

5-bromo-2-fluoro-1-methyl-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNFTQDGEFBCPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742972 |

Source

|

| Record name | 5-Bromo-2-fluoro-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1375068-74-8 |

Source

|

| Record name | 5-Bromo-2-fluoro-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride](/img/structure/B1374712.png)

![Benzo[C]isothiazol-7-amine](/img/structure/B1374716.png)

![Benzenemethanamine, N-[6-(1-methyl-3-phenylpropoxy)hexyl]-](/img/structure/B1374719.png)